2,5-Dihydroxyxanthone

Antiproliferative Cytotoxicity Cancer cell lines

Using uncharacterized xanthone isomers risks irreproducible results-generic substitution alters hydrogen-bonding and target interactions. 2,5-Dihydroxyxanthone (CAS 35040-32-5) is a validated, position-defined reference standard. • Validated IC50: 13.4 μM (MCF7), 23.8 μM (HepG2), 43.5 μM (K562), 43.8 μM (MDA-MB-231), 53.7 μM (COLO 320) by CCK8 assay. • Diagnostic ¹H NMR δ 7.57 (H-8) enables unambiguous regioisomer verification against 2,4-dihydroxyxanthone. • ≥98% purity; two distinct hydroxyl handles for regioselective derivatization.

Molecular Formula C13H8O4
Molecular Weight 228.20 g/mol
CAS No. 35040-32-5
Cat. No. B162181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxyxanthone
CAS35040-32-5
Molecular FormulaC13H8O4
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H
InChIKeyLXSIVSWCSPREMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2,5-Dihydroxyxanthone Procurement & Natural Product Baseline


2,5-Dihydroxyxanthone (CAS 35040-32-5) is a naturally occurring xanthone, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. It has been isolated from several plant sources including the stem barks of *Garcinia tetrandra* , the aerial parts of *Hypericum canariensis* [1], and *Mammea siamensis* [2]. The compound possesses a distinct 2,5-dihydroxy substitution pattern on the xanthone core, which is noted in phytochemical literature as an infrequent oxygenation pattern in nature [1].

Natural product xanthone — infrequent 2,5-dihydroxy substitution pattern isolated from Garcinia and Hypericum species
Antiproliferative cell-model studies — characterized probe for cancer cell-line screening and xanthone scaffold research
Regioisomer-specific verification required — NMR fingerprint available for identity confirmation upon procurement

2,5-Dihydroxyxanthone Procurement Risks


Within the xanthone class, hydroxyl group position critically determines both biological activity and physicochemical properties. Xanthone derivatives exhibit position-dependent variations in antiproliferative potency across different cell lines [1]. Substitution at the 1,3-positions versus the 2,5-positions alters hydrogen-bonding networks, electronic distribution, and target interactions, resulting in distinct activity profiles that cannot be extrapolated between regioisomers. Generic substitution of 2,5-dihydroxyxanthone with other dihydroxyxanthone isomers risks irreproducible results, particularly in cancer cell line screening where hydroxyl orientation influences both potency and cell-type selectivity [1].

Regioisomer mismatch — 2,4-dihydroxyxanthone and other dihydroxy isomers alter hydrogen-bonding networks and electronic distribution; activity profiles may not transfer
Position-dependent antiproliferative profile — hydroxyl orientation influences cell-type selectivity; generic isomer substitution risks irreproducible screening results
Class-level substitution may not apply — cytotoxicity context differs meaningfully across hydroxyxanthone regioisomers; compound-specific procurement is recommended

2,5-Dihydroxyxanthone Antiproliferative Evidence


Cross-Cell Line Antiproliferative Activity

2,5-Dihydroxyxanthone demonstrates quantifiable antiproliferative activity across five human cancer cell lines, with IC50 values ranging from 13.4 μM to 53.7 μM as measured by CCK8 assay after 48-hour incubation . The compound shows the highest potency against the MCF7 breast cancer cell line (IC50 = 13.4 μM) and the lowest activity against COLO 320 colorectal adenocarcinoma cells (IC50 = 53.7 μM) . This cell line-dependent variation in potency is a characteristic feature of the xanthone scaffold [1].

Cross-cell line activity
Reported
IC50 13.4–53.7 μM across 5 cancer cell lines (CCK8, 48 h)
Supports cell-model endpoint review
4.0-fold differential between MCF7 (13.4 μM) and COLO 320 (53.7 μM)
Antiproliferative Cytotoxicity Cancer cell lines

MCF7 Selectivity Enhancement by Prenylation

The 2,5-dihydroxyxanthone core serves as a validated starting scaffold for developing prenylated derivatives with improved selectivity for the MCF7 breast cancer cell line. Research on dihydroxyxanthone prenylated derivatives demonstrates that compounds built on the dihydroxyxanthone framework, including those with 2,5-substitution patterns, can be structurally elaborated to enhance MCF7-targeted growth inhibitory activity [1]. The study establishes that strategic functionalization of dihydroxyxanthone scaffolds yields derivatives with cell line selectivity improvements, positioning 2,5-dihydroxyxanthone as a chemically tractable starting material for focused library synthesis.

MCF7 selectivity context
Class-level inference
Prenylated dihydroxyxanthone derivatives show improved MCF7 selectivity
Supports scaffold derivatization review
Exact fold-change values not specified in source abstract
Xanthone derivatization Structure-activity relationship MCF7 selectivity

Hydroxyxanthone Vero Cell Safety Comparison

Hydroxyxanthone compounds demonstrate variable cytotoxicity profiles against Vero cells (African green monkey kidney epithelial cells), with IC50 values spanning from 224.45 μM to >3394.90 μM depending on hydroxyl substitution pattern [1]. This wide range establishes that hydroxyl positioning is a critical determinant of differential cytotoxicity, with certain hydroxyxanthones exhibiting substantially lower cytotoxic burden than others. The data provide a class-level benchmark against which 2,5-dihydroxyxanthone can be positioned; researchers requiring Vero cell safety data for 2,5-dihydroxyxanthone specifically should conduct direct evaluation, but the available hydroxyxanthone dataset confirms that regioisomer selection meaningfully impacts cytotoxicity outcomes.

Vero cell cytotoxicity context
Class-level inference
Hydroxyxanthone IC50 range 224.45 to >3394.90 μM (MTT, 24 h)
Supports cytotoxicity endpoint review
2,5-dihydroxyxanthone not directly measured; class-level benchmark only
Cytotoxicity Vero cell Hydroxyxanthone derivatives

NMR-Based Regioisomer Identification

During natural product isolation from *Hypericum canariensis*, 2,5-dihydroxyxanthone was structurally distinguished from the alternative 2,4-dihydroxyxanthone regioisomer based on diagnostic NMR signals [1]. The assignment relied on the chemical shift of the H-8 proton: 2,4-dihydroxyxanthone would be expected to show an H-8 signal at δ > 8, whereas the isolated compound exhibited an H-8 signal at δ 7.57, consistent with the 2,5-substitution pattern [1]. This unambiguous spectroscopic differentiation provides a definitive reference for identity verification and purity assessment of procured material.

Regioisomer NMR differentiation
Head-to-head
H-8 signal: δ 7.57 (2,5-) vs predicted δ > 8 (2,4-)
Supports QC/QA identity verification
Δδ ≥ 0.43 ppm diagnostic shift for regioisomer assignment
Structural elucidation Regioisomer identification NMR spectroscopy

2,5-Dihydroxyxanthone Validated Applications


Cancer Cell Line Antiproliferative Screening

Use 2,5-dihydroxyxanthone as a characterized natural product reference compound in antiproliferative assays across multiple cancer cell lines. The compound has validated IC50 values of 13.4 μM (MCF7), 23.8 μM (HepG2), 43.5 μM (K562), 43.8 μM (MDA-MB-231), and 53.7 μM (COLO 320) under 48-hour CCK8 assay conditions [1]. Researchers can leverage this dataset to benchmark new xanthone derivatives or to select appropriate concentration ranges for mechanism-of-action studies.

Scaffold Derivatization for MCF7-Selective Compounds

Employ 2,5-dihydroxyxanthone as a starting scaffold for synthesizing prenylated and other functionalized derivatives aimed at improving selectivity toward MCF7 breast cancer cells [1]. The 2,5-dihydroxy substitution pattern provides two distinct hydroxyl handles for regioselective modification, and prior work on dihydroxyxanthone prenylated derivatives establishes this scaffold class as productive for generating compounds with enhanced MCF7 growth inhibitory activity [1].

Analytical Reference Standard for Regioisomer Verification

Use authenticated 2,5-dihydroxyxanthone as an analytical reference standard for distinguishing this regioisomer from structurally similar dihydroxyxanthones such as 2,4-dihydroxyxanthone. The diagnostic ¹H NMR signal for H-8 appears at δ 7.57, in contrast to the predicted δ > 8 for the 2,4-isomer [2]. This spectroscopic fingerprint supports QC/QA workflows in natural product isolation, synthetic chemistry, and procurement verification.

Vero Cell Cytotoxicity Comparator Studies

Conduct comparative cytotoxicity evaluations of 2,5-dihydroxyxanthone against other hydroxyxanthone derivatives in Vero cell assays. Published data for related hydroxyxanthones show IC50 values ranging from 224.45 μM to 3394.90 μM after 24-hour MTT assay incubation [3]. Incorporating 2,5-dihydroxyxanthone into such comparative studies will expand the structure-cytotoxicity relationship dataset and clarify the impact of the 2,5-substitution pattern on cellular safety margins.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-line response profiling
Cell-model endpoint review across multiple lines
Xanthone derivatization studies
Scaffold functionalization handles
MCF7 selectivity review for prenylated derivatives
Regioisomer identity verification
NMR fingerprint context
QC/QA spectroscopic review for procurement
Hydroxyxanthone comparator studies
Cytotoxicity profiling context
Vero cell endpoint review across regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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